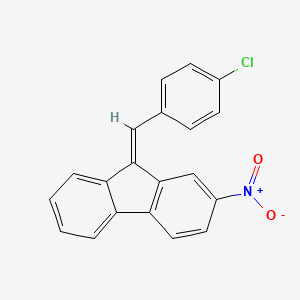
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: is an organic compound with the molecular formula C20H12ClNO2 It is characterized by a fluorene backbone substituted with a nitro group at the 2-position and a 4-chlorobenzylidene group at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which is nitrated to introduce the nitro group at the 2-position.
Formation of Benzylidene Derivative: The 9-position of the fluorene is then functionalized with a 4-chlorobenzylidene group through a condensation reaction with 4-chlorobenzaldehyde.
The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 9-(4-Aminobenzylidene)-2-nitro-9h-fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorenone or corresponding carboxylic acids.
科学研究应用
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and chlorobenzylidene groups, affecting various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.
相似化合物的比较
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: can be compared with other similar compounds, such as:
9-(4-Chlorobenzylidene)-2,4,5,7-tetranitro-9h-fluorene:
9-(4-Methylbenzylidene)-2-nitro-9h-fluorene: Substitution of the chlorine atom with a methyl group can alter the compound’s chemical properties and biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
4364-38-9 |
|---|---|
分子式 |
C20H12ClNO2 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
(9Z)-9-[(4-chlorophenyl)methylidene]-2-nitrofluorene |
InChI |
InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H/b19-11- |
InChI 键 |
OCNWYTXNTVILNH-ODLFYWEKSA-N |
手性 SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
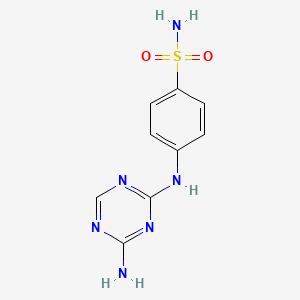

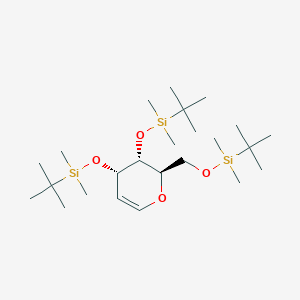
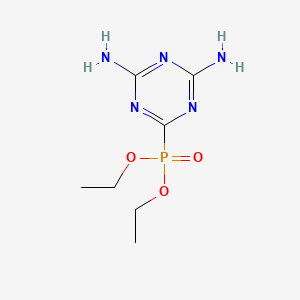
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
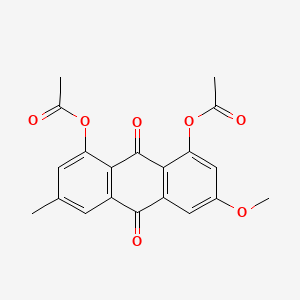
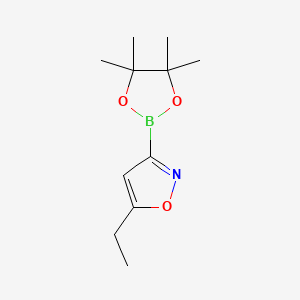
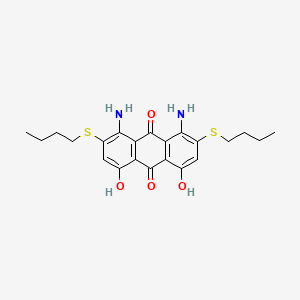
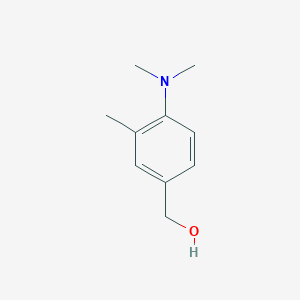
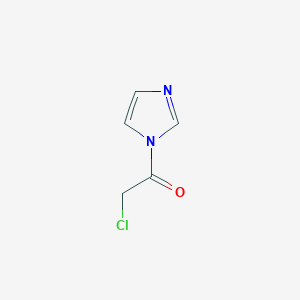
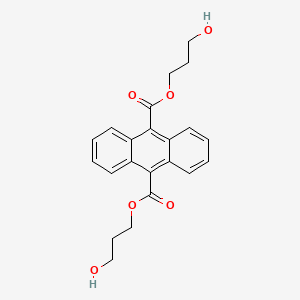
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
